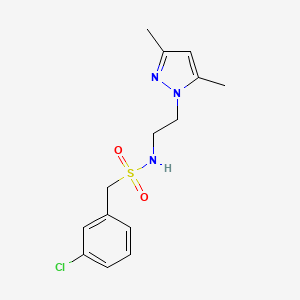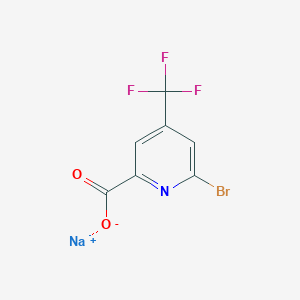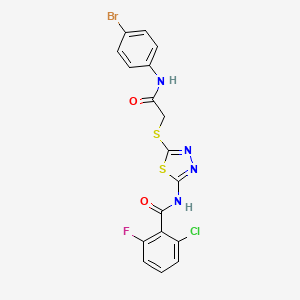
2-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Novel Synthesis Pathways
Researchers have explored the compound's role in innovative synthesis methods. For example, Meyer and El Qacemi (2020) described an efficient reaction of nucleophiles with 2-chloro-3,3,3-trifluoroprop-1-ene, providing access to various β-substituted-trifluoromethyl-ethenes under mild conditions. These compounds serve as intermediates for further chemical transformations, such as the conversion to pyrrolidines through dipolar cycloaddition reactions, highlighting their potential in chemical discovery (Meyer & El Qacemi, 2020).
Catalysis and Organic Reactions
Tris(pentafluorophenyl)boron has been identified as an effective catalyst for the reduction of tertiary and N-phenyl secondary amides, showcasing the compound's role in facilitating reactions under mild conditions with high yields. This demonstrates its utility in the synthesis of various organic compounds, enhancing the functional group tolerance in organic synthesis (Chadwick et al., 2014).
Gas Separation Technologies
The compound has found applications in the development of materials for gas separation. Fang, Kita, and Okamoto (2000) synthesized aromatic hyperbranched polyimides using a triamine monomer and dianhydride monomers for gas separation, indicating its utility in creating advanced materials with specific industrial applications (Fang, Kita, & Okamoto, 2000).
Advanced Material Synthesis
Hanamoto, Morita, and Shindo (2003) investigated the synthesis and reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium trifluoromethanesulfonate, yielding compounds with potential applications in materials science, particularly in the creation of materials with specific electronic or optical properties (Hanamoto, Morita, & Shindo, 2003).
Detection and Analytical Chemistry
Tamiaki et al. (2013) explored the use of synthetic chlorophyll derivatives for the optical detection of amines, illustrating the compound's application in analytical chemistry for the detection and quantification of various amines in solutions. This research underscores its potential in environmental monitoring and chemical analysis (Tamiaki et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-3,3,3-trifluoropropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N.ClH/c10-7-3-1-6(2-4-7)8(5-14)9(11,12)13;/h1-4,8H,5,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUONQVNIAGOPNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)C(F)(F)F)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B2752290.png)
![1-(2-chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2752291.png)





![6-chloro-5-fluoro-N-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2752300.png)
![N-[(E)-1-(methylamino)-2-nitroethenyl]guanidine](/img/structure/B2752302.png)
![tert-butyl (2S)-4-[2-(methylsulfanyl)pyridine-4-carbonyl]-2-(propan-2-yl)piperazine-1-carboxylate](/img/structure/B2752304.png)
![[(3-Cyano-6-methylpyridin-2-yl)thio]acetic acid](/img/structure/B2752305.png)



